[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone
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Overview
Description
[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone typically involves the formation of the boronic ester group through a reaction between a boronic acid derivative and an appropriate alcohol. One common method involves the use of pinacol as the alcohol component, resulting in the formation of a stable boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds in the case of Suzuki coupling.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, boronic esters are explored for their potential as enzyme inhibitors and drug candidates. They can interact with biological molecules in unique ways, making them useful in the development of new therapeutics .
Industry
In the industrial sector, boronic esters are used in the production of advanced materials, including polymers and electronic components. Their stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit enzyme activity or modulate biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane
Uniqueness
The uniqueness of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone lies in its specific structure, which combines a boronic ester group with a pyrrolidine moiety.
Properties
Molecular Formula |
C18H26BNO4 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(11-15(12-14)22-5)16(21)20-8-6-7-9-20/h10-12H,6-9H2,1-5H3 |
InChI Key |
HPRUUNVLJGHEIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N3CCCC3 |
Origin of Product |
United States |
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